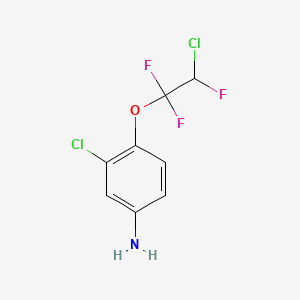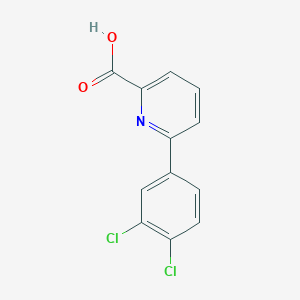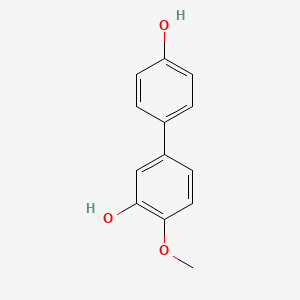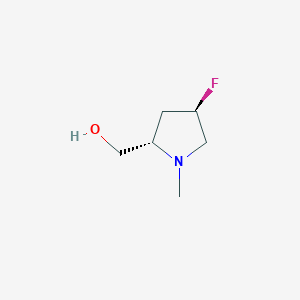
4-(3,4-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)picolinic acid (4-DCPPA) is an important organic compound used in many scientific research applications. It is an aromatic carboxylic acid with two chlorine atoms attached to the benzene ring. 4-DCPPA is a highly versatile compound, and has been used in a variety of laboratory experiments, including those involving enzymatic reactions, biochemical and physiological effects, and even as a potential drug target.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, such as those involving cytochrome P450 enzymes. It has also been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of drugs. Additionally, 4-(3,4-Dichlorophenyl)picolinic acid, 95% has been used as a potential drug target, as it has been found to interact with certain receptors in the body.
Wirkmechanismus
4-(3,4-Dichlorophenyl)picolinic acid, 95% has been found to interact with certain receptors in the body, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the opioid μ-receptor. This interaction is thought to be responsible for its biochemical and physiological effects. Specifically, 4-(3,4-Dichlorophenyl)picolinic acid, 95% has been found to modulate the activity of these receptors, resulting in changes in the levels of neurotransmitters and other physiological processes.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of various enzymes, including cytochrome P450 enzymes, as well as alter the levels of various neurotransmitters, such as dopamine and serotonin. Additionally, 4-(3,4-Dichlorophenyl)picolinic acid, 95% has been found to have an anti-inflammatory effect, as well as an inhibitory effect on certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3,4-Dichlorophenyl)picolinic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of experiments, including those involving enzymatic reactions, biochemical and physiological effects, and as a potential drug target. Additionally, it is relatively easy to synthesize and has a high yield. However, there are some limitations to using 4-(3,4-Dichlorophenyl)picolinic acid, 95% in laboratory experiments. It is relatively expensive, and its effects on certain biochemical and physiological processes may not be as pronounced as those of other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3,4-Dichlorophenyl)picolinic acid, 95%. These include further studies into its effects on various biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research could be done into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be done into its potential interactions with other compounds and its potential effects on various diseases and disorders. Finally, further research could be done into its potential use as a tool for drug discovery.
Synthesemethoden
4-(3,4-Dichlorophenyl)picolinic acid, 95% can be synthesized by reacting 3,4-dichlorobenzaldehyde with picolinic acid in the presence of a base. This reaction is typically carried out in an aqueous solution and involves the formation of an intermediate product, 3,4-dichlorophenylpicolinic acid (DCPA). The DCPA is then further oxidized to 4-(3,4-Dichlorophenyl)picolinic acid, 95% using a suitable oxidizing agent. The reaction is typically carried out at a temperature of 60-70°C and has a yield of around 95%.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIGBRQFIGTKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)




